3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid is a complex organic compound with a unique structure that features bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Pyrazole Ring: The synthesis typically starts with the construction of the pyrazole ring. This might involve a reaction between an α,β-unsaturated carbonyl compound and hydrazine derivatives under acidic or basic conditions.
Bromination and Introduction of the Difluoromethyl Group: Selective bromination using brominating agents like N-bromosuccinimide introduces the bromine atom to the pyrazole ring. The difluoromethyl group can be introduced via reactions involving difluoromethylation reagents.
Alkylation to Form the Methyl Groups: Methylation of the intermediate compounds is achieved using alkylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In industrial settings, large-scale production often relies on more efficient and economical routes. Catalysts and optimized conditions to ensure high yield and purity are typically used. Continuous flow reactors and automated systems can improve scalability and reproducibility of the synthetic process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, primarily at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction processes, such as hydrogenation, can reduce specific functional groups within the molecule under appropriate conditions.
Substitution: The bromine atom makes it susceptible to nucleophilic substitution reactions, often facilitated by polar aprotic solvents and bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with catalysts like palladium on carbon, lithium aluminum hydride.
Nucleophilic Substitution: Nucleophiles like hydroxide ions, alkoxides.
Major Products:
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Reduced forms like alkanes or alcohols.
Substitution Products: Derivatives with nucleophile replacing the bromine atom.
Scientific Research Applications
Chemistry: Used in the development of new organic syntheses, serving as intermediates or starting materials for more complex molecules.
Medicine: Could be explored for pharmaceutical applications, such as the development of new drug molecules or therapeutic agents, though this would require thorough toxicological and pharmacological evaluations.
Industry: Used in the production of specialty chemicals, materials science, and potentially in the development of new catalysts or polymers.
Mechanism of Action
The mechanism of action for this compound largely depends on its application. For example, in biological systems, it might bind to specific enzymes or receptors, affecting their activity. The presence of the difluoromethyl group could enhance its binding affinity or metabolic stability, while the bromine atom might influence its electronic properties, affecting how it interacts with molecular targets.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid stands out due to its specific functional groups. Similar compounds might include:
3-Methyl-1-phenyl-5-pyrazolone: Lacks the bromine and difluoromethyl groups.
1-Phenyl-3-(trifluoromethyl)pyrazole: Contains a trifluoromethyl group instead of difluoromethyl and lacks bromine.
4-Bromo-1H-pyrazole: Contains bromine but lacks the difluoromethyl and specific alkyl groups.
The unique combination of bromine, difluoromethyl, and methyl groups in this compound provides distinct chemical properties and reactivity patterns, setting it apart from other compounds in its class.
Properties
IUPAC Name |
3-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O2/c1-4(9(15)16)3-14-7(8(11)12)6(10)5(2)13-14/h4,8H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAANFUXUYAGTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)F)CC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.